molecular formula C7H13NO2 B13261954 2-Methyl-D-proline methyl ester

2-Methyl-D-proline methyl ester

Cat. No.: B13261954
M. Wt: 143.18 g/mol
InChI Key: CCNBDZFBJCGDIV-SSDOTTSWSA-N
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Description

2-Methyl-D-proline methyl ester is a derivative of the amino acid proline It is a chiral compound with a methyl group attached to the second carbon of the proline ring and an ester group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D-proline methyl ester typically involves the esterification of 2-Methyl-D-proline. One common method is the reaction of 2-Methyl-D-proline with methanol in the presence of an acid catalyst such as hydrochloric acid or trimethylchlorosilane. The reaction is carried out at room temperature, and the product is obtained in good to excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and acid catalyst to a reactor containing 2-Methyl-D-proline. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, followed by crystallization to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-D-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methyl-D-proline methyl ester involves its interaction with various molecular targets. As a proline analogue, it can incorporate into peptides and proteins, affecting their folding and stability. The ester group can undergo hydrolysis, releasing the active proline derivative, which can then participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-D-proline methyl ester is unique due to the presence of the methyl group at the second carbon, which imparts distinct steric and electronic properties. This makes it a valuable tool in asymmetric synthesis and studies of protein folding .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (2R)-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

CCNBDZFBJCGDIV-SSDOTTSWSA-N

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)OC

Canonical SMILES

CC1(CCCN1)C(=O)OC

Origin of Product

United States

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